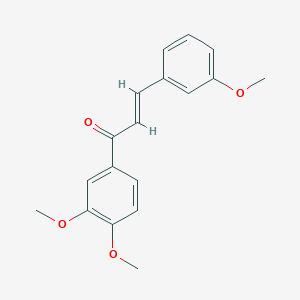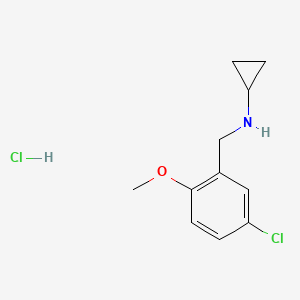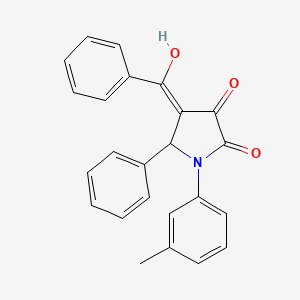![molecular formula C18H24N4S B5426287 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5426287.png)
1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. This compound has been studied for its potential applications in scientific research due to its unique structure and properties.
作用機序
The mechanism of action of 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these pathways, leading to the suppression of tumor growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit cell proliferation and migration. In animal models, the compound has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane in lab experiments is its unique structure and properties. The compound has been shown to exhibit anti-cancer and neuroprotective activity, making it a promising candidate for further study. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method is complex and may not be suitable for all researchers. Additionally, the compound may have limited solubility in certain solvents, which could affect its bioavailability and activity.
将来の方向性
There are several future directions for the study of 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane. One area of interest is the optimization of the synthesis method to make it more efficient and accessible to researchers. Another direction is the identification of the specific signaling pathways that are affected by the compound, which could provide insight into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and human clinical trials, with the goal of developing it into a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane involves the reaction of 2-methylbenzylamine with 2-(methylthio)-5-pyrimidinylmethanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported in literature and has been used by researchers to prepare the compound for scientific studies.
科学的研究の応用
1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases such as cancer and neurological disorders. The compound has been shown to exhibit anti-cancer activity in vitro and in vivo, and has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-(2-methylphenyl)-4-[(2-methylsulfanylpyrimidin-5-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4S/c1-15-6-3-4-7-17(15)22-9-5-8-21(10-11-22)14-16-12-19-18(23-2)20-13-16/h3-4,6-7,12-13H,5,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKZYVQISUNOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN(CC2)CC3=CN=C(N=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5426204.png)
![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)


![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5426261.png)


![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![4-[(3-methylbutanoyl)amino]-N-phenylbenzamide](/img/structure/B5426283.png)
![N~2~-({1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5426305.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5426307.png)